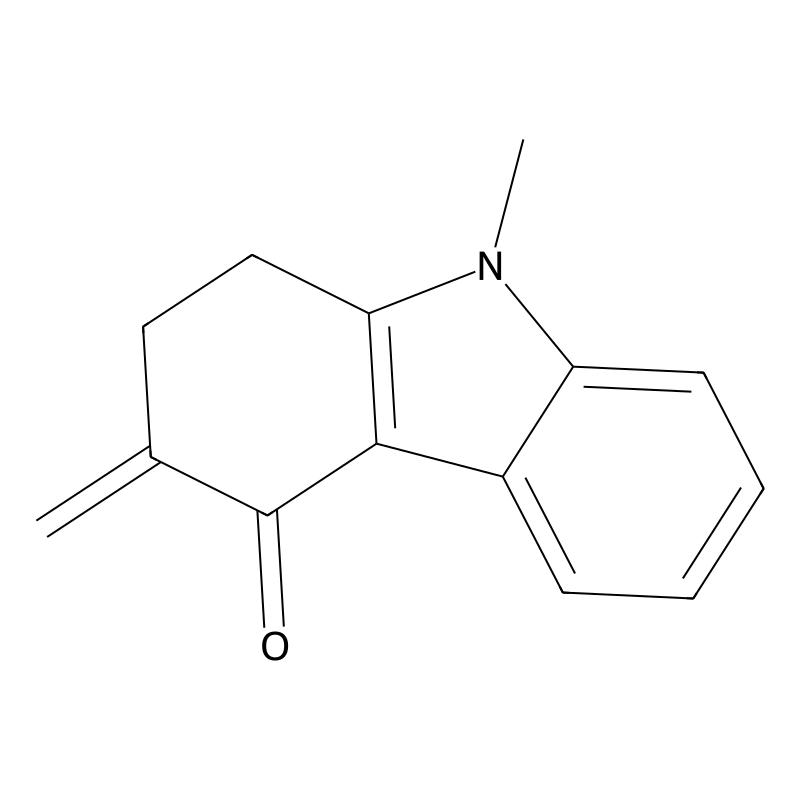1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Intermediate for Ondansetron Synthesis
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (THMK) is a chemical compound that serves as a key intermediate in the synthesis of Ondansetron, a medication used to prevent and treat nausea and vomiting []. Several patents describe processes for preparing THMK as a precursor to Ondansetron [, ]. These processes typically involve reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions [].
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one is a chemical compound with the molecular formula C₁₄H₁₃N₁O. It features a carbazole structure, which is characterized by a fused ring system that includes an indole moiety. This compound is primarily recognized for its potential pharmacological applications and unique structural properties.
The synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one typically involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde in the presence of a mineral acid such as hydrochloric acid. The process can be conducted in an aprotic solvent like dimethylformamide. This reaction yields the target compound with efficiencies often exceeding 60% .
Research indicates that 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent and may possess neuroprotective properties. Its interaction with various biological targets suggests a role in modulating pathways relevant to cell survival and apoptosis.
The primary synthesis method involves:
- Starting Material: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
- Reagents: The reaction utilizes formaldehyde (preferably paraformaldehyde) and hydrochloric acid as the mineral acid catalyst.
- Solvent: Dimethylformamide serves as the aprotic solvent.
- Procedure: The reaction is performed under controlled conditions to ensure high yield and purity of the final product .
1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one finds applications in various fields:
- Pharmaceuticals: It is investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
- Chemical Research: Used as a reference compound in studies evaluating similar chemical structures.
Interaction studies of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one have focused on its binding affinity to specific biological targets. Preliminary data suggest that it may interact with receptors involved in neurotransmission and cell signaling pathways. Further research is required to elucidate its mechanism of action and potential side effects.
Several compounds share structural similarities with 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylcarbazole | Methyl group on carbazole | Known for its anti-cancer properties |
| 9-Methylcarbazole | Methyl group at position 9 | Exhibits distinct pharmacological activity |
| 1,2-Dihydrocarbazole | Dihydrogenated form of carbazole | Less stable than tetrahydro derivatives |
| 1-Hydroxycarbazole | Hydroxyl group on carbazole | Potentially more polar and reactive |
These compounds are similar in structure but differ in their functional groups or saturation levels, which can significantly influence their biological activities and chemical reactivity.
XLogP3
UNII
GHS Hazard Statements
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








